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Compound of Interest

Compound Name: Maridomycin V

Cat. No.: B15561064 Get Quote

An Important Note on the Availability of Data: Comprehensive scientific literature detailing the

specific chemical structure, stereochemistry, and biological properties of Maridomycin V is not

readily available in public databases. The maridomycin complex, produced by Streptomyces

hygroscopicus, consists of several components, with Maridomycin I and III being the most

extensively studied. Information available often pertains to the maridomycin family in general or

to these more common congeners. Consequently, this guide will provide a detailed overview of

the core chemical features and stereochemical principles of the maridomycin macrolide family,

which are expected to be largely applicable to Maridomycin V, while noting the absence of

data specific to this particular compound.

Introduction to Maridomycins
Maridomycins are a group of 16-membered macrolide antibiotics isolated from the fermentation

broth of Streptomyces hygroscopicus. They belong to the leucomycin group and exhibit

antibacterial activity, primarily against Gram-positive bacteria. The general structure of

maridomycins consists of a 16-membered lactone ring, to which two deoxy sugars, L-mycarose

and D-mycaminose, are attached. The various maridomycin congeners differ in the acyl group

at the C-4" position of the mycarose sugar and modifications on the lactone ring.

Chemical Structure of the Maridomycin Core
The fundamental structure of a maridomycin, which would include Maridomycin V, is

characterized by a polyketide-derived 16-membered aglycone (the lactone ring) called

platenolide. Key functional groups on this macrocycle typically include hydroxyl groups, a
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ketone, an epoxide, and an aldehyde. The glycosidic linkages to the sugars are crucial for their

biological activity.

Table 1: General Physicochemical Properties of Maridomycins

Property Description

Molecular Formula
Varies between congeners. For Maridomycin V,

the specific formula is C40H65NO16.[1]

Molecular Weight

Typically in the range of 700-900 g/mol . For

Maridomycin V, it is approximately 815.9 g/mol .

[1]

Appearance Generally a white to off-white crystalline powder.

Solubility
Generally soluble in methanol, ethanol, acetone,

and chloroform; sparingly soluble in water.

General Reactivity

The lactone ring is susceptible to hydrolysis

under acidic or basic conditions. The sugars can

also be cleaved from the aglycone.

Stereochemistry of Maridomycins
The maridomycin molecule is rich in chiral centers, leading to a complex three-dimensional

structure that is essential for its interaction with the bacterial ribosome. The precise

arrangement of substituents at each stereocenter dictates the molecule's conformation and,

consequently, its antibacterial efficacy. The absolute configuration of these stereocenters is

determined using techniques like X-ray crystallography and advanced NMR spectroscopy on

the more abundant congeners.

While the specific stereochemical assignments for every chiral center in Maridomycin V are

not documented in the available literature, the stereochemistry of the core platenolide and the

attached sugars is conserved across the maridomycin family. The Cahn-Ingold-Prelog (R/S)

notation is used to describe the absolute configuration at each chiral center. The

stereochemistry is crucial for the proper folding of the macrolide into a conformation that can

bind to its target, the 50S ribosomal subunit, thereby inhibiting protein synthesis in bacteria.
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Below is a conceptual representation of the chemical structure of a maridomycin, highlighting

the key structural features.
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(e.g., Ethyl Acetate)
Column Chromatography

(e.g., Silica Gel)
Purification

(e.g., HPLC) Pure Maridomycin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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